molecular formula C13H10ClNO2S B3034774 1-(Benzylsulfanyl)-4-chloro-2-nitrobenzene CAS No. 22057-45-0

1-(Benzylsulfanyl)-4-chloro-2-nitrobenzene

Cat. No.: B3034774
CAS No.: 22057-45-0
M. Wt: 279.74 g/mol
InChI Key: SQCOCAUVBVCDBO-UHFFFAOYSA-N
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Description

1-(Benzylsulfanyl)-4-chloro-2-nitrobenzene is an organic compound characterized by the presence of a benzylsulfanyl group attached to a benzene ring, which also contains a chlorine atom and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylsulfanyl)-4-chloro-2-nitrobenzene typically involves the nucleophilic substitution reaction of 4-chloro-2-nitrobenzene with benzyl mercaptan. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the thiol group on the aromatic ring. The reaction is typically conducted in an organic solvent like ethanol or dimethylformamide (DMF) under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfanyl)-4-chloro-2-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.

    Substitution: Amines, alkoxides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Benzylsulfanyl)-4-chloro-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized benzene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfanyl)-4-chloro-2-nitrobenzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group and the sulfanyl group can influence the compound’s reactivity and binding affinity to molecular targets, thereby affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzylsulfanyl)-2-nitrobenzene: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    4-Chloro-2-nitroaniline: Contains an amino group instead of the benzylsulfanyl group, leading to different chemical properties and applications.

    1-(Methylsulfanyl)-4-chloro-2-nitrobenzene: Has a methylsulfanyl group instead of a benzylsulfanyl group, which can influence its steric and electronic properties.

Uniqueness

1-(Benzylsulfanyl)-4-chloro-2-nitrobenzene is unique due to the combination of the benzylsulfanyl group, chlorine atom, and nitro group on the benzene ring. This specific arrangement of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-benzylsulfanyl-4-chloro-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2S/c14-11-6-7-13(12(8-11)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCOCAUVBVCDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601247934
Record name 4-Chloro-2-nitro-1-[(phenylmethyl)thio]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22057-45-0
Record name 4-Chloro-2-nitro-1-[(phenylmethyl)thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22057-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-nitro-1-[(phenylmethyl)thio]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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